4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

ROMK Inhibitor Diuretic Ion Channel Pharmacology

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034247-16-8) is a synthetic small molecule featuring a pyrimidine core linked via an ether bond to a pyrrolidine ring, which is further functionalized with a 5-bromothiophene-2-sulfonyl group. This compound is structurally classified as a sulfonamide-containing pyrimidine derivative and is primarily investigated as a selective inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel.

Molecular Formula C12H12BrN3O3S2
Molecular Weight 390.27
CAS No. 2034247-16-8
Cat. No. B3013442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS2034247-16-8
Molecular FormulaC12H12BrN3O3S2
Molecular Weight390.27
Structural Identifiers
SMILESC1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(S3)Br
InChIInChI=1S/C12H12BrN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-4-9(7-16)19-11-3-5-14-8-15-11/h1-3,5,8-9H,4,6-7H2
InChIKeySYCRXWCAZIQOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034247-16-8): A Research-Grade ROMK Channel Inhibitor Building Block


4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034247-16-8) is a synthetic small molecule featuring a pyrimidine core linked via an ether bond to a pyrrolidine ring, which is further functionalized with a 5-bromothiophene-2-sulfonyl group. This compound is structurally classified as a sulfonamide-containing pyrimidine derivative and is primarily investigated as a selective inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel. Detailed quantitative characterization of this specific compound is currently unavailable in the open scientific literature from primary research papers or authoritative public databases [1]. The compound is cataloged by several chemical vendors as a research tool, with its biological profile inferred from the broader patent family of ROMK inhibitors (e.g., US9206198), where structurally related sulfonamide-pyrrolidine-pyrimidine analogs exhibit nanomolar ROMK inhibitory activity [2].

Why 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Cannot Be Replaced by Generic Analogs


Substitution with a generic in-class pyrimidine or sulfonamide-pyrrolidine derivative is unsupported by data for this specific compound. In the absence of a direct head-to-head comparison, the unique combination of the 5-bromothiophene sulfonyl warhead, the pyrrolidine-3-oxy linker, and the unsubstituted pyrimidine acceptor distinguishes it from its closest patented analogs (e.g., US9206198 Example 7, which contains a complex fused benzofuranone moiety) [1]. Even subtle changes in the sulfonyl heterocycle or the pyrimidine substitution pattern can dramatically alter ROMK inhibitory potency and selectivity over related ion channels (e.g., hERG, Nav1.5, Cav1.2), as demonstrated across the ROMK inhibitor patent literature [2]. Therefore, for any assay or synthetic elaboration requiring this exact connectivity and halogenation pattern, generic substitution would invalidate structure-activity relationship (SAR) comparisons and risk loss of target engagement [2].

Quantitative Differentiation Evidence for 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine


ROMK (Kir1.1) Inhibitory Potency: Cross-Study Comparison with a Closest Patent Analog

No direct ROMK inhibitory data exists for this specific compound in public literature. However, the closest structurally characterized analog from the same chemical space, US9206198 Example 7 (a complex pyrrolidine-pyrimidine with a fused benzofuranone substituent), exhibits an IC50 of 2.8 nM against rat Kir1.1 and 5 nM against human ROMK in whole-cell voltage clamp electrophysiology assays [1]. The target compound replaces the complex fused ring system with a simpler 5-bromothiophene sulfonyl group, which may alter potency and selectivity. This comparison underscores the need for procurement of the exact compound to assess the impact of this specific sulfonamide warhead on ROMK engagement.

ROMK Inhibitor Diuretic Ion Channel Pharmacology

Selectivity Over Cardiac Ion Channels: Class-Level Inference from ROMK Patent Series

Selectivity over cardiac ion channels (hERG, Nav1.5, Cav1.2) is a critical differentiator for ROMK inhibitors as diuretic candidates. For the patent analog US9206198 Example 7, selectivity margins are substantial: IC50 >30 µM against Nav1.5 and Cav1.2, and 34 µM against hERG, yielding a >10,000-fold window over ROMK (2.8 nM) [1]. The target compound's sulfonamide moiety (5-bromothiophene vs. the comparator's fused benzofuranone) represents a significant structural divergence that could alter cardiac ion channel interactions. No selectivity data is available for CAS 2034247-16-8, making any assumption of a similar safety window invalid without experimental verification.

Cardiac Safety hERG Selectivity Profile

CYP450 Inhibition Profile: Supporting Evidence for Metabolic Stability Differentiation

The ROMK inhibitor patent series demonstrates generally low CYP450 liability. For the comparator US9206198 Example 7, IC50 values against CYP3A4, 2D6, 2C8, and 2C9 are all ≥50 µM [1]. The 5-bromothiophene sulfonamide group in the target compound introduces a metabolically labile site (thiophene oxidation) not present in the comparator, which could alter CYP inhibition or substrate behavior. No experimental CYP data exists for CAS 2034247-16-8.

Drug Metabolism CYP450 Pharmacokinetics

Structural Uniqueness: Key Functional Group Differentiation from Vendor-Cataloged Analogs

A search of commercially available analogs reveals that the substitution pattern of CAS 2034247-16-8 is not widely duplicated. The closest purchasable analog, 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine, replaces the bromothiophene with a methylthiophene group . Another analog, 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-ethyl-5-fluoropyrimidine, adds ethyl and fluorine substituents to the pyrimidine ring . The target compound's unsubstituted pyrimidine paired with the 5-bromothiophene sulfonamide constitutes a unique combination not represented by these alternatives.

Medicinal Chemistry SAR Chemical Probe

Optimal Procurement and Research Application Scenarios for 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine


SAR Exploration of ROMK Inhibitor Sulfonamide Warheads

This compound is an indispensable tool for medicinal chemistry teams investigating the structure-activity relationship of the sulfonamide moiety in ROMK inhibitors. Its 5-bromothiophene sulfonyl group fills a structural gap between methylthiophene, phenyl, and complex heterocyclic sulfonamides documented in US9206198. Procuring this exact compound allows direct head-to-head comparison of ROMK potency and selectivity with the methylthiophene analog, enabling the determination of the bromine substituent's contribution to target engagement [1].

Selectivity Profiling in Cardiac Ion Channel Panels

For electrophysiology laboratories evaluating the cardiac safety of ROMK inhibitor candidates, this compound represents a distinct chemotype for testing against hERG, Nav1.5, and Cav1.2. Given the >10,000-fold selectivity window observed for the patent comparator US9206198 Example 7, this compound should be assessed to determine whether the 5-bromothiophene group preserves or erodes this margin, providing critical data for lead optimization [1].

Metabolic Stability and CYP Inhibition Screening

The compound's metabolic profile, particularly CYP450 inhibition and thiophene oxidation stability, must be empirically determined. Drug metabolism and pharmacokinetics (DMPK) groups should procure this compound to generate intrinsic clearance and CYP inhibition data, addressing the gap left by the comparator's benzofuranone-based structure and ensuring any metabolic liabilities specific to the bromothiophene group are identified early in the discovery pipeline [1].

Chemical Probe Synthesis and Bioconjugation

The terminal bromine atom on the thiophene ring provides a synthetic handle for further functionalization, such as transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate affinity probes or fluorescent conjugates. This makes the compound a valuable starting material for chemical biology groups developing ROMK-targeted probes or proteolysis-targeting chimeras (PROTACs) that require a derivatizable ROMK-recognition element [2].

Quote Request

Request a Quote for 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.